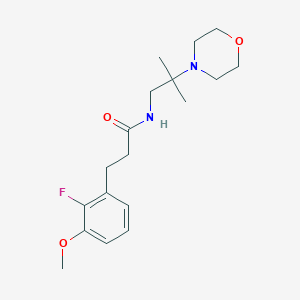
3-(2-fluoro-3-methoxyphenyl)-N-(2-methyl-2-morpholin-4-ylpropyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-fluoro-3-methoxyphenyl)-N-(2-methyl-2-morpholin-4-ylpropyl)propanamide, also known as FMP, is a chemical compound that has been synthesized for scientific research purposes. This compound has gained significant attention due to its potential application in the field of drug discovery and development. The aim of
Wirkmechanismus
3-(2-fluoro-3-methoxyphenyl)-N-(2-methyl-2-morpholin-4-ylpropyl)propanamide exerts its pharmacological effects by inhibiting the activity of FAAH, MAGL, and cannabinoid receptors. FAAH and MAGL are enzymes that are involved in the metabolism of endocannabinoids, which are lipid signaling molecules that play a crucial role in the regulation of various physiological processes. By inhibiting the activity of FAAH and MAGL, 3-(2-fluoro-3-methoxyphenyl)-N-(2-methyl-2-morpholin-4-ylpropyl)propanamide increases the levels of endocannabinoids, which in turn activates cannabinoid receptors and exerts its pharmacological effects.
Biochemical and physiological effects:
3-(2-fluoro-3-methoxyphenyl)-N-(2-methyl-2-morpholin-4-ylpropyl)propanamide has been shown to exhibit various biochemical and physiological effects, including analgesic, anti-inflammatory, and anti-obesity effects. 3-(2-fluoro-3-methoxyphenyl)-N-(2-methyl-2-morpholin-4-ylpropyl)propanamide has been shown to reduce pain sensation in animal models of chronic pain by increasing the levels of endocannabinoids. 3-(2-fluoro-3-methoxyphenyl)-N-(2-methyl-2-morpholin-4-ylpropyl)propanamide has also been shown to reduce inflammation in animal models of inflammatory diseases by inhibiting the activity of FAAH and MAGL. Additionally, 3-(2-fluoro-3-methoxyphenyl)-N-(2-methyl-2-morpholin-4-ylpropyl)propanamide has been shown to reduce body weight gain and improve glucose metabolism in animal models of obesity.
Vorteile Und Einschränkungen Für Laborexperimente
3-(2-fluoro-3-methoxyphenyl)-N-(2-methyl-2-morpholin-4-ylpropyl)propanamide has several advantages for lab experiments, including its high potency and selectivity for FAAH, MAGL, and cannabinoid receptors. 3-(2-fluoro-3-methoxyphenyl)-N-(2-methyl-2-morpholin-4-ylpropyl)propanamide also exhibits good pharmacokinetic properties, including high oral bioavailability and good brain penetration. However, 3-(2-fluoro-3-methoxyphenyl)-N-(2-methyl-2-morpholin-4-ylpropyl)propanamide has some limitations, including its relatively low solubility in aqueous solutions and its potential for off-target effects.
Zukünftige Richtungen
There are several future directions for the research and development of 3-(2-fluoro-3-methoxyphenyl)-N-(2-methyl-2-morpholin-4-ylpropyl)propanamide. One potential direction is the optimization of the synthesis method to improve the yield and purity of the final product. Another direction is the development of 3-(2-fluoro-3-methoxyphenyl)-N-(2-methyl-2-morpholin-4-ylpropyl)propanamide analogs with improved pharmacological properties, including increased potency and selectivity. Additionally, further studies are needed to elucidate the exact mechanism of action of 3-(2-fluoro-3-methoxyphenyl)-N-(2-methyl-2-morpholin-4-ylpropyl)propanamide and its potential for clinical application.
Synthesemethoden
3-(2-fluoro-3-methoxyphenyl)-N-(2-methyl-2-morpholin-4-ylpropyl)propanamide can be synthesized using a multi-step process involving the reaction of various chemical reagents. The synthesis of 3-(2-fluoro-3-methoxyphenyl)-N-(2-methyl-2-morpholin-4-ylpropyl)propanamide involves the reaction of 3-(2-fluoro-3-methoxyphenyl)propanoic acid with 2-methyl-2-(4-morpholinyl)propan-1-amine in the presence of a coupling reagent. The reaction mixture is then subjected to purification and isolation steps to obtain the final product.
Wissenschaftliche Forschungsanwendungen
3-(2-fluoro-3-methoxyphenyl)-N-(2-methyl-2-morpholin-4-ylpropyl)propanamide has been extensively studied for its potential application in the field of drug discovery and development. 3-(2-fluoro-3-methoxyphenyl)-N-(2-methyl-2-morpholin-4-ylpropyl)propanamide has been shown to exhibit inhibitory activity against various enzymes and receptors, including fatty acid amide hydrolase (FAAH), monoacylglycerol lipase (MAGL), and cannabinoid receptors (CB1 and CB2). These enzymes and receptors are involved in various physiological processes, including pain sensation, inflammation, and appetite regulation. Therefore, 3-(2-fluoro-3-methoxyphenyl)-N-(2-methyl-2-morpholin-4-ylpropyl)propanamide has the potential to be developed as a therapeutic agent for the treatment of various diseases, including chronic pain, inflammation, and obesity.
Eigenschaften
IUPAC Name |
3-(2-fluoro-3-methoxyphenyl)-N-(2-methyl-2-morpholin-4-ylpropyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27FN2O3/c1-18(2,21-9-11-24-12-10-21)13-20-16(22)8-7-14-5-4-6-15(23-3)17(14)19/h4-6H,7-13H2,1-3H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUFIQIPQFQXSSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CNC(=O)CCC1=C(C(=CC=C1)OC)F)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-chloro-4-N-[(6-methoxypyridin-2-yl)methyl]-4-N-methylpyrimidine-4,6-diamine](/img/structure/B6623826.png)
![2-[1-[[(6-Thiomorpholin-4-ylpyrimidin-4-yl)amino]methyl]cyclopropyl]ethanol](/img/structure/B6623835.png)
![N-[2-(2-chloro-4-fluorophenyl)propan-2-yl]-1-(2-methoxyethyl)pyrazole-3-carboxamide](/img/structure/B6623837.png)
![7-fluoro-6-methoxy-4-[4-(5-methyl-1H-pyrazol-3-yl)piperazin-1-yl]quinazoline](/img/structure/B6623838.png)
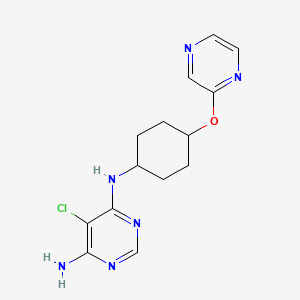
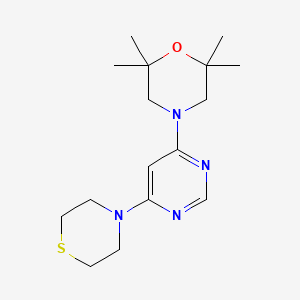
![N-[2-(2-fluoro-4-methoxyphenyl)ethyl]-6-morpholin-4-ylpyrimidin-4-amine](/img/structure/B6623863.png)
![4-(dimethylamino)-N-[[5-(morpholin-4-ylmethyl)furan-2-yl]methyl]pyridine-2-carboxamide](/img/structure/B6623865.png)

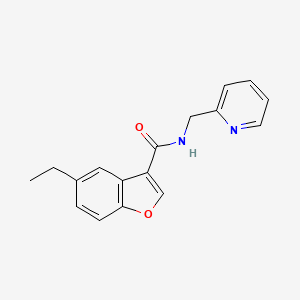

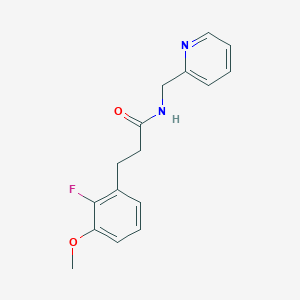
![N-[1-[1-[(2-chlorophenyl)methyl]cyclopropanecarbonyl]azetidin-3-yl]-2-methoxyacetamide](/img/structure/B6623906.png)